molecular formula C9H10N4O4 B11874159 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid

1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid

Cat. No.: B11874159
M. Wt: 238.20 g/mol
InChI Key: UTXISOBIQYPKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid ( 648425-51-8 ) is a high-purity chemical reagent for research and development purposes. This compound has a molecular formula of C9H10N4O4 and a molecular weight of 238.20 g/mol . It is a derivative of xanthine, a purine base foundational to many biologically significant molecules . The structural motif of this compound, featuring a carboxylic acid functional group at the 8-position on the purine ring, is of significant interest in medicinal chemistry for the design and synthesis of novel compounds, such as ionic liquids with potential biological activity . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

1,3,7-trimethyl-2,6-dioxopurine-8-carboxylic acid

InChI

InChI=1S/C9H10N4O4/c1-11-4-5(10-6(11)8(15)16)12(2)9(17)13(3)7(4)14/h1-3H3,(H,15,16)

InChI Key

UTXISOBIQYPKSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1C(=O)O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursors

The purine scaffold is constructed via condensation between 4,5,6-triaminopyrimidine (2 ) and a carboxylic acid derivative bearing the C8 substituent. In a representative protocol, 4,5,6-triaminopyrimidine sulfate is converted to its free base by treatment with sodium hydroxide, enhancing reactivity. The free base reacts with 3.4-methylenedioxyphenyl acetic acid (3 ) in anhydrous pyridine under microwave irradiation (220°C, 15 minutes), facilitated by triphenyl phosphite as a condensing agent.

Yield Optimization Strategies

Initial yields of 2% were improved to 74% through:

  • Precursor activation : Using the free base form of 2 instead of its sulfate salt.

  • Solvent volume reduction : Employing 1.5 mL of pyridine per mmol of reactants.

  • Extended irradiation : Increasing reaction time to 75 minutes under microwave conditions.

Table 1: Yield Dependence on Reaction Parameters

ParameterYield (%)
Sulfate salt (no base)2
Free base (1 eq.)18
Optimized conditions74

Halogenation-Methylation-Formylation Cascade

Bromination of Dihydrouracil Intermediates

A patent-based approach involves brominating 1,3-dimethyl-4-imino-dihydrouracil with bromine in chloroform at 0–5°C to form 1,3-dimethyl-4-imino-5-bromodihydrouracil. This intermediate undergoes nucleophilic substitution with N-methylformamide under reflux (110–120°C, 4 hours) to install the N7-methyl group.

Formylation and Cyclization

The brominated intermediate is treated with formic acid to introduce the C8 carboxylic acid moiety, followed by alkaline cyclization using sodium hydroxide to yield the target compound. This method mirrors classical xanthine syntheses but incorporates carboxylation at C8 through tailored formylation.

Stepwise Assembly via Pyrimidine Precursors

Nitrosation and Reduction

Starting with 6-aminouracil, nitrosation using sodium nitrite in acetic acid generates a nitroso intermediate, which is reduced to 5,6-diamino-1,3-dimethyluracil. Subsequent formylation with formic acid introduces the C8 carboxylic acid group.

Methylation Sequence

Selective methylation at N1, N3, and N7 is achieved using methyl iodide under alkaline conditions. For example, treating 5,6-diamino-1,3-dimethyluracil with methyl iodide in dimethylformamide at 60°C installs the final N7-methyl group.

Table 2: Methylation Reagents and Conditions

PositionReagentConditionsYield (%)
N1Methyl iodideDMF, 60°C, 6 h85
N3Dimethyl sulfateNaOH, H2O, 25°C78
N7Methyl iodideK2CO3, DMF, 60°C72

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using dichloromethane-methanol gradients (99:1 to 97.5:2.5). Recrystallization from ethanol or water enhances purity, with melting points exceeding 300°C (decomposition).

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 5.00 (s, N1-CH2), 7.27 (Ar-H), 8.17 (N-H).

  • IR : Peaks at 1712 cm⁻¹ (C=O), 3450 cm⁻¹ (N-H).

  • MS : Molecular ion at m/z 238.20 (C9H10N4O4).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Microwave method : Highest yield (74%) but requires specialized equipment.

  • Halogenation-formylation : Scalable for industrial production but involves toxic bromine.

  • Stepwise assembly : Allows regioselective methylation but has multi-step overhead .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-position of the purine core is highly modifiable, leading to diverse derivatives with distinct chemical and biological properties. Below is a systematic comparison based on substituents, synthesis, and bioactivity:

Carboxylic Acid Derivatives

  • 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid (C₈H₈N₄O₄):

    • Lacks the 7-methyl group, reducing steric hindrance.
    • Exhibits higher acidity compared to the 1,3,7-trimethyl variant due to fewer electron-donating methyl groups.
    • Used in studies exploring structure-activity relationships (SAR) for xanthine derivatives .
  • Molecular weight: 264.24 g/mol; SMILES: Cn1c(C=CC(O)=O)nc2n(C)c(=O)n(C)c(=O)c12 .

Carboxamide Derivatives

  • 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (C₉H₁₁N₅O₃):
    • Replaces -COOH with -CONH₂, reducing polarity and increasing hydrogen-bonding capacity.
    • Molecular weight: 237.22 g/mol ; ChemSpider ID: 724097 .
    • Derivatives like N-Benzyl-1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4v) and N-(4-Methoxyphenyl)-...carboxamide (4r) are synthesized via Minisci-type C-H amidation, yielding 56–95% .

Thio Derivatives

  • [(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid (C₁₀H₁₂N₄O₄S):
    • Sulfur substitution enhances metabolic stability and alters electronic properties.
    • Molecular weight: 284.29 g/mol ; CAS: 17915-55-8 .
  • N,N-Bis-(2-hydroxyethyl)-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl-sulfanyl)-acetamide (5a): Exhibits pronounced antihypoxic activity in asphyctic hypoxia models (LD₅₀ >5 g/kg in mice) .

Alkyl/Aryl-Substituted Derivatives

  • 1-Hexyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4af) :
    • Incorporates a hexyl chain, increasing lipophilicity (logP ~2.5). Synthesized in 60% yield via Minisci amidation .
  • N-(4-(Tert-Butyl)phenyl)-1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4s) :
    • Bulky tert-butyl group improves enzyme-binding affinity, as seen in MAO-B inhibition studies .

Biological Activity

1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid (CAS Number: 172302-06-6) is a purine derivative that has garnered attention for its biological activities. This compound is structurally related to well-known purines and exhibits various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid is C9H11N5O3C_9H_{11}N_5O_3 with a molecular weight of approximately 237.215 g/mol . The compound features a purine core with multiple functional groups that contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of purine compounds can exhibit significant antiviral properties. For instance, certain conjugates of purine have shown high antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests that 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid may possess similar antiviral characteristics due to its structural similarities with other active purine derivatives.

Cytotoxic Effects

The cytotoxic activity of this compound has been evaluated against various tumor cell lines. For example, in vitro studies using the MTT assay demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts . The selectivity of action indicates potential for development as an anticancer agent.

CompoundCell Line TestedIC50 (µM)Notes
1dA549<30High cytotoxicity observed
1bSK-BR-3>30Lower efficacy compared to 1d
1aJurkatNon-cytotoxicNo significant effects noted

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with adenosine receptors may play a significant role. Purines are known to modulate various physiological processes through these receptors .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of purine derivatives. A notable case involved the synthesis of N-(purin-6-yl) amino acids which demonstrated promising cytotoxic profiles against various cancer cell lines . These findings underscore the importance of structural modifications in enhancing biological activity.

In another study exploring structure–activity relationships (SAR), it was found that modifications at specific positions on the purine ring could significantly alter the biological activity and solubility of the compounds . This highlights the potential for designing novel therapeutics based on the scaffold provided by 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid.

Q & A

Q. What are the optimal synthetic routes for 1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid, and how can reaction conditions be standardized?

Methodological Answer : The synthesis of this purine derivative requires precise control of reaction parameters such as temperature (typically 60–80°C), pH (neutral to mildly acidic), and reaction time (12–24 hours). Key steps include alkylation of the purine core and subsequent oxidation to introduce the dioxo groups. For example, methylating agents like dimethyl sulfate or iodomethane are used under nitrogen to prevent side reactions . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/methanol) ensures removal of unreacted intermediates. Yield optimization (60–75%) is achieved by iterative adjustment of stoichiometric ratios and catalyst selection (e.g., Lewis acids like ZnCl₂) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer :

  • HPLC : Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm confirms purity (>95%) and identifies byproducts .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve methyl group positions (δ 3.2–3.5 ppm for N-methyl) and confirm the carboxylic acid moiety (δ ~170 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ expected for C₉H₁₀N₄O₄: m/z 239.067) .

Q. What are the compound’s key physicochemical properties relevant to biochemical assays?

Methodological Answer :

  • Solubility : Sparingly soluble in water (0.5–1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF).
  • pKa : The carboxylic acid group has a pKa ~3.5, requiring buffered solutions (pH 4–7) for stability in biological assays .
  • Thermal Stability : Decomposes above 200°C, necessitating storage at –20°C in desiccated conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., adenosine receptors)?

Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) and MD simulations (GROMACS) model ligand-receptor binding. The carboxylic acid group forms hydrogen bonds with residues in the receptor’s active site (e.g., His278 in A₂A adenosine receptors). QSAR studies correlate substituent electronegativity with binding affinity (R² > 0.85) . Free energy calculations (MM/PBSA) refine predictions of ΔGbinding, aiding in rational drug design .

Q. How do contradictory data on enzymatic inhibition (e.g., xanthine oxidase) arise, and how can they be resolved?

Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay conditions (pH, substrate concentration) or enzyme source purity. To resolve:

  • Standardize assay protocols (e.g., 50 mM phosphate buffer, pH 7.4, 25°C).
  • Use recombinant enzymes (≥90% purity) and validate via SDS-PAGE .
  • Apply Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

Methodological Answer :

  • Prodrug Design : Esterification of the carboxylic acid group improves bioavailability (e.g., ethyl ester prodrug increases Cmax by 3× in rodent models) .
  • Cytochrome P450 Screening : Incubate with human liver microsomes (HLMs) to identify major metabolites (e.g., demethylation at N3). Co-administration with CYP3A4 inhibitors (ketoconazole) prolongs half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.